N-[3-(butyrylamino)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of benzothiophene carboxamide derivatives, including compounds similar to N-[3-(Butyrylamino)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide, often involves heterocyclic synthesis techniques. For instance, Ahmed (2007) describes the preparation of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide through reactions involving thiophene carboxamides, showcasing methods that could be applied to the synthesis of our compound of interest (Ahmed, 2007).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using various spectroscopic techniques. For example, Thirunarayanan and Sekar (2013) utilized solvent-free synthesis and spectral linearity analysis to characterize thiophene carboxamide derivatives, providing insights into the molecular structure through IR, NMR, and mass spectrometry (Thirunarayanan & Sekar, 2013).
Chemical Reactions and Properties
The chemical reactivity and properties of benzothiophene carboxamides are explored through their interactions and reactions with other chemicals. Uchida, Kobayashi, and Kozuka (1981) studied the thermal decomposition of related compounds, shedding light on their stability and reactivity under certain conditions (Uchida, Kobayashi, & Kozuka, 1981).
Physical Properties Analysis
The physical properties, such as solubility and crystallinity, play a crucial role in the application of these compounds. Özdemir et al. (2012) investigated the concomitant polymorphism of a pyridine dicarboxamide derivative, providing valuable information on the physical properties that could be relevant to our compound of interest (Özdemir et al., 2012).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with various agents and conditions, is essential for the practical application of these compounds. Ried, Oremek, and Guryn (1980) detailed the synthesis and reactions of new 3-chloro-N-[chloro(dialkylamino)methylene]benzo[b]thiophene-2-carboxamides, providing insights into the chemical properties and reactivity patterns that could be relevant to N-[3-(Butyrylamino)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide (Ried, Oremek, & Guryn, 1980).
Scientific Research Applications
Heterocyclic Synthesis
N-[3-(butyrylamino)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide and its derivatives are pivotal in heterocyclic synthesis, contributing to the development of new antibiotic and antibacterial drugs. The synthesis of thiophene-2-carboxamide derivatives, for instance, has shown significant promise in creating compounds with antibacterial activity against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).
Microwave-Assisted Synthesis
Another study focuses on the microwave-assisted synthesis of tetrahydrobenzo[b]thiophene and tetrahydrobenzothienopyrimidine derivatives. This method has facilitated the creation of carboxamide derivatives and other compounds, highlighting the versatility of N-[3-(butyrylamino)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide in synthesizing a variety of chemical structures (Abdalha et al., 2011).
Polyamide Synthesis
The compound's utility extends to the synthesis of polyamides and polyimides, where it serves as a building block for creating high-performance materials. These materials exhibit excellent thermal stability and solubility in polar solvents, making them suitable for a wide range of applications, from coatings to advanced composites (Hsiao et al., 2000).
Pharmacological Applications
While focusing on excluding direct drug use and dosage information, it's worth noting the broader potential of derivatives of N-[3-(butyrylamino)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide in pharmacological research. These derivatives are being explored for their antibacterial and anti-inflammatory properties, indicating the chemical's importance in developing new therapeutic agents (Bikobo et al., 2017).
Antimalarial Research
Significantly, benzothiophene carboxamide derivatives have been identified as potent inhibitors of the Plasmodium falciparum enoyl-ACP reductase, an essential enzyme for the malaria parasite. This discovery opens up new avenues for antimalarial drug development, underscoring the potential of N-[3-(butyrylamino)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide in medicinal chemistry (Banerjee et al., 2011).
properties
IUPAC Name |
N-[3-(butanoylamino)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O2S/c1-2-4-16(24)22-12-5-3-6-13(10-12)23-19(25)18-17(21)14-8-7-11(20)9-15(14)26-18/h3,5-10H,2,4H2,1H3,(H,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YENPFNHRHDWQDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(butanoylamino)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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